An In-depth Technical Guide to the Physicochemical Properties of Calcium Linoleate
An In-depth Technical Guide to the Physicochemical Properties of Calcium Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium linoleate, the calcium salt of linoleic acid, is a metallic soap that is garnering increasing interest in various scientific and industrial fields, including pharmaceuticals. Its unique physicochemical properties, stemming from the presence of a divalent calcium ion and two long-chain unsaturated fatty acid molecules, make it a candidate for applications ranging from excipients in drug formulations to components of novel drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of calcium linoleate, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential roles in drug development.
Physicochemical Properties
The fundamental properties of calcium linoleate are summarized below. It is important to note that while some data are readily available, experimentally determined values for certain properties, such as melting point and density, are not consistently reported in the literature. In such cases, computed values or data from analogous compounds like calcium stearate are provided for reference.
Identification and Structure
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IUPAC Name: calcium bis((9Z,12Z)-octadeca-9,12-dienoate)[1]
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Synonyms: Calcium dilinoleate, Linoleic acid calcium salt[1]
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CAS Number: 19704-83-7[1]
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Chemical Formula: C₃₆H₆₂CaO₄[1]
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Molecular Weight: Approximately 598.95 g/mol [2][]
Tabulated Physicochemical Data
For clarity and comparative purposes, the key physicochemical properties of calcium linoleate are presented in Table 1. Where experimental data is scarce, information on the closely related calcium stearate has been included for comparative reference.
| Property | Calcium Linoleate | Calcium Stearate (for comparison) | Source |
| Molecular Formula | C₃₆H₆₂CaO₄ | C₃₆H₇₀CaO₄ | [1],[4] |
| Molecular Weight | ~598.95 g/mol | ~607.04 g/mol | [2],[4] |
| Appearance | White to light yellow powder or paste | Fine, white, bulky powder | [5],[6] |
| Melting Point | Data not available (Decomposes upon heating) | 147-149 °C | [6] |
| Density | Data not available | ~1.08 g/cm³ | [6] |
| Solubility | Insoluble in water, ethanol, ether. | Insoluble in water; slightly soluble in hot ethanol. | [6] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of calcium linoleate. The protocols are based on established chemical principles for the formation of metallic soaps and standard analytical techniques.
Synthesis of Calcium Linoleate via Precipitation
This protocol describes a common laboratory-scale method for synthesizing calcium linoleate through a precipitation reaction between an alkali metal linoleate and a soluble calcium salt.
Materials:
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Linoleic acid
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Calcium chloride (CaCl₂)
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Ethanol
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Distilled water
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Beakers, magnetic stirrer, filtration apparatus (e.g., Buchner funnel), drying oven
Procedure:
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Saponification:
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Dissolve a known quantity of linoleic acid in ethanol in a beaker.
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In a separate beaker, prepare a stoichiometric equivalent aqueous or ethanolic solution of NaOH or KOH.
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Slowly add the alkaline solution to the linoleic acid solution while stirring continuously with a magnetic stirrer.
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Continue stirring until the saponification reaction is complete, resulting in a clear solution of sodium or potassium linoleate.
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Precipitation:
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Prepare an aqueous solution of calcium chloride. A slight excess of CaCl₂ can be used to ensure complete precipitation.
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While vigorously stirring the linoleate solution, slowly add the calcium chloride solution.
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A white to yellowish precipitate of calcium linoleate will form immediately.
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Isolation and Purification:
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Continue stirring for a period (e.g., 30-60 minutes) to ensure complete reaction and particle growth.
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Isolate the precipitate by vacuum filtration using a Buchner funnel.
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Wash the collected solid several times with distilled water to remove any unreacted salts (e.g., NaCl or KCl) and excess reactants.
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Finally, wash with ethanol to remove residual water and aid in drying.
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Drying:
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Dry the purified calcium linoleate powder in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
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Characterization Techniques
FTIR spectroscopy is a powerful tool for confirming the formation of calcium linoleate by identifying the characteristic functional groups.
Protocol:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried calcium linoleate powder with dry potassium bromide (KBr) and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.
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Data Acquisition: Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
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Spectral Analysis:
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Look for the disappearance of the broad O-H stretching band of the carboxylic acid group from linoleic acid (around 3000 cm⁻¹).
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Identify the disappearance of the C=O stretching vibration of the carboxylic acid (around 1710 cm⁻¹).
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Confirm the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1575-1580 cm⁻¹ and 1540-1545 cm⁻¹, respectively. The splitting of the carboxylate peak is characteristic of calcium soaps.[7]
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Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition of calcium linoleate.
Protocol:
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Sample Preparation: Place a small, accurately weighed amount of the dried calcium linoleate powder into an alumina or aluminum TGA/DSC pan.
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TGA Analysis:
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Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Monitor the weight loss as a function of temperature. The resulting thermogram will show the decomposition steps. For metal carboxylates, decomposition often occurs in multiple stages, potentially involving the loss of any bound water, followed by the decomposition of the organic portion to form calcium carbonate, and finally the decomposition of calcium carbonate to calcium oxide at higher temperatures.[8]
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DSC Analysis:
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Heat the sample under a controlled atmosphere at a constant rate.
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The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (like melting, though decomposition may occur first) and decomposition events.
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Applications in Drug Development
While specific applications of pure calcium linoleate in drug delivery are not extensively documented, its properties as a lipid-based excipient suggest several potential roles. The use of lipid-based systems is a well-established strategy to enhance the oral bioavailability of poorly water-soluble drugs.[9][10]
Potential as a Pharmaceutical Excipient
Metallic stearates, such as calcium stearate, are widely used in the pharmaceutical industry as lubricants, mold-release agents, and for their water-repellent properties.[11] Calcium linoleate could potentially serve similar functions, with the added characteristic of its unsaturated fatty acid chains.
Role in Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are a key technology for improving the oral absorption of lipophilic drugs.[9][12] These systems can enhance drug solubilization in the gastrointestinal tract and promote lymphatic uptake, thereby avoiding first-pass metabolism.[1] Although not as common as other lipids, calcium linoleate could be explored as a component in self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).
Signaling Pathways
Linoleic acid itself is known to be involved in various cellular signaling pathways. For instance, it can induce proinflammatory events in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling.[13] The metabolism of linoleic acid is a complex pathway that is crucial for maintaining cellular health.[14] While these pathways are associated with the free fatty acid, the delivery of linoleate in the form of a calcium salt could potentially modulate these biological responses. Further research is needed to elucidate the specific signaling interactions of calcium linoleate.
Conclusion
Calcium linoleate is a material with a range of physicochemical properties that suggest its potential utility in the pharmaceutical sciences, particularly as an excipient and in the formulation of lipid-based drug delivery systems. While there is a need for more comprehensive experimental data to fully characterize this compound, the methodologies for its synthesis and analysis are well-established. Future research should focus on elucidating its specific roles and mechanisms in drug delivery to unlock its full potential in the development of new and improved therapeutic products.
References
- 1. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Calcium Stearate | C36H70CaO4 | CID 15324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Using FT-IR as a fast method to measure fatty acid soaps in in vivo and in vitro digests - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00177J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. nimbasia.com [nimbasia.com]
- 12. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 13. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactome | Linoleic acid (LA) metabolism [reactome.org]
